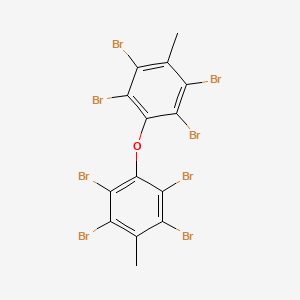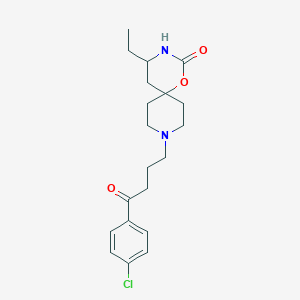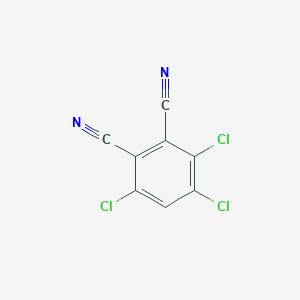
1,2-Benzenedicarbonitrile, 3,4,6-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- is an organic compound with the molecular formula C8H2Cl3N2 It is a derivative of benzenedicarbonitrile, where three chlorine atoms are substituted at the 3, 4, and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- typically involves the chlorination of 1,2-benzenedicarbonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where 1,2-benzenedicarbonitrile is treated with chlorine gas under controlled conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine.
Reduction: Amines or partially reduced intermediates.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,6-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: A similar compound with an additional chlorine atom at the 5 position.
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: A derivative with a methoxy group at the 4 position and chlorine atoms at the 2, 5, and 6 positions.
Chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile): A widely used fungicide with a similar structure.
Uniqueness
1,2-Benzenedicarbonitrile, 3,4,6-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
56732-43-5 |
|---|---|
Fórmula molecular |
C8HCl3N2 |
Peso molecular |
231.5 g/mol |
Nombre IUPAC |
3,4,6-trichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H |
Clave InChI |
IPSSKKLDPLXIBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



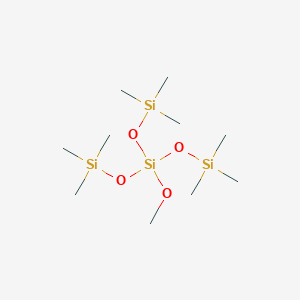

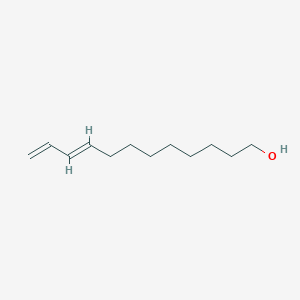
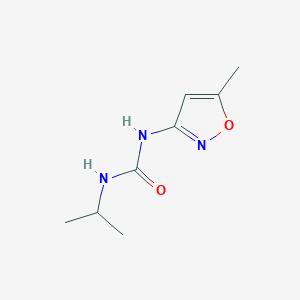
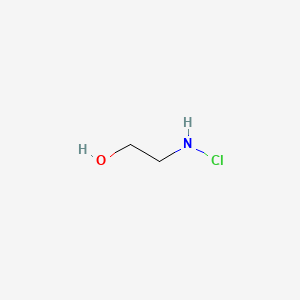

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
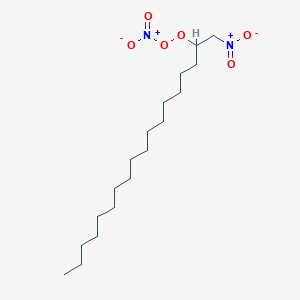
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
